1-(2-Benzyloxy-ethyl)-piperazine 1-(2-Benzyloxy-ethyl)-piperazine
Brand Name: Vulcanchem
CAS No.: 4981-85-5
VCID: VC2462274
InChI: InChI=1S/C13H20N2O/c1-2-4-13(5-3-1)12-16-11-10-15-8-6-14-7-9-15/h1-5,14H,6-12H2
SMILES: C1CN(CCN1)CCOCC2=CC=CC=C2
Molecular Formula: C13H20N2O
Molecular Weight: 220.31 g/mol

1-(2-Benzyloxy-ethyl)-piperazine

CAS No.: 4981-85-5

Cat. No.: VC2462274

Molecular Formula: C13H20N2O

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Benzyloxy-ethyl)-piperazine - 4981-85-5

Specification

CAS No. 4981-85-5
Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
IUPAC Name 1-(2-phenylmethoxyethyl)piperazine
Standard InChI InChI=1S/C13H20N2O/c1-2-4-13(5-3-1)12-16-11-10-15-8-6-14-7-9-15/h1-5,14H,6-12H2
Standard InChI Key GMPKQJAYGPIGIX-UHFFFAOYSA-N
SMILES C1CN(CCN1)CCOCC2=CC=CC=C2
Canonical SMILES C1CN(CCN1)CCOCC2=CC=CC=C2

Introduction

Physical and Chemical Properties

Basic Identification

1-(2-Benzyloxy-ethyl)-piperazine is registered in chemical databases with distinct identifiers that facilitate its recognition in scientific literature. The compound is also known by several synonyms reflecting variations in naming conventions.

PropertyValue
PubChem CID17750348
CAS Number4981-85-5
Molecular FormulaC₁₃H₂₀N₂O
Molecular Weight220.31 g/mol
Synonyms1-(2-(Benzyloxy)ethyl)piperazine, 1-(2-phenylmethoxyethyl)piperazine

Physicochemical Characteristics

The physicochemical profile of 1-(2-Benzyloxy-ethyl)-piperazine reveals properties that influence its handling, storage, and potential applications in various chemical processes.

PropertyValue
Physical AppearanceNot explicitly reported in literature
Melting Point30-34°C
Boiling Point130-150°C (at 1.5 Torr pressure)
Density1.026±0.06 g/cm³ (Predicted)
pKa9.14±0.10 (Predicted)
SolubilitySoluble in organic solvents including methanol, ethanol, and dichloromethane
Storage ConditionsKeep in dark place, sealed, dry, at room temperature

Structural Features

The structural characteristics of 1-(2-Benzyloxy-ethyl)-piperazine contribute significantly to its chemical reactivity and biological properties. The compound features a piperazine ring (a six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 4) with a 2-benzyloxyethyl substituent at one nitrogen position. This arrangement creates a molecule with multiple reactive sites and conformational flexibility.

The compound exhibits a three-dimensional structure that allows for various spatial arrangements, which can be critical for interactions with biological targets. The presence of both the piperazine ring and the benzyloxy group introduces potential binding sites for interactions with receptors and enzymes.

Synthesis Methods

General Synthetic Approaches

The synthesis of 1-(2-Benzyloxy-ethyl)-piperazine can be achieved through several synthetic strategies, with the most common approaches involving alkylation reactions of piperazine with appropriate benzyloxyethyl halides.

Based on synthetic methods for similar compounds, the following general approaches are applicable:

  • Direct alkylation of piperazine with 2-benzyloxyethyl halides

  • Stepwise construction of the piperazine ring with subsequent functionalization

  • Modification of pre-existing piperazine derivatives

Direct Alkylation Method

This approach involves the reaction of piperazine with 2-benzyloxyethyl halide (typically bromide or chloride) in the presence of a base:

  • Piperazine is dissolved in an appropriate solvent (DMF, acetonitrile, or THF)

  • A suitable base (potassium carbonate, triethylamine) is added

  • 2-Benzyloxyethyl halide is introduced slowly at controlled temperature

  • The reaction mixture is stirred at elevated temperature until completion

  • The product is isolated through extraction, followed by purification techniques

Alternative Approach: From Diethanolamine Derivatives

Drawing from patent literature on related compounds, an alternative synthesis might involve modification of the method described for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine:

  • Starting with diethanolamine and converting to appropriate halogenated intermediates

  • Formation of protected intermediates followed by cyclization to form the piperazine ring

  • Introduction of the benzyloxy group at the appropriate stage

  • Deprotection and purification to yield the final product

Chemical Reactivity

Reactive Centers

The molecular structure of 1-(2-Benzyloxy-ethyl)-piperazine contains several reactive centers that determine its chemical behavior:

  • Secondary nitrogen in the piperazine ring: Can undergo alkylation, acylation, and other nucleophilic reactions

  • Benzyloxy group: Susceptible to hydrogenolysis under appropriate conditions

  • Piperazine ring: Can undergo ring-opening reactions under specific conditions

Notable Reactions

Based on the reactivity of similar piperazine derivatives, 1-(2-Benzyloxy-ethyl)-piperazine likely participates in the following reaction types:

Reaction TypeConditionsExpected Products
N-AlkylationR-X, base, solvent, heatTertiary amine derivatives
N-AcylationAcyl chloride/anhydride, baseAmide derivatives
Salt FormationAcid (HCl, H₂SO₄)Piperazinium salts
DebenzylationH₂, Pd/C, solvent1-(2-Hydroxyethyl)piperazine
OxidationOxidizing agents (KMnO₄, H₂O₂)N-oxide derivatives

Derivatives and Related Compounds

Salt Forms

The most common salt form of 1-(2-Benzyloxy-ethyl)-piperazine is its dihydrochloride, which offers improved stability and water solubility compared to the free base:

DerivativeMolecular FormulaMolecular WeightKey Properties
1-(2-(Benzyloxy)ethyl)piperazine dihydrochlorideC₁₃H₂₂Cl₂N₂O293.23 g/molEnhanced water solubility, typically crystalline solid

Structural Analogs

Several structurally related compounds have been reported in the literature, including:

CompoundStructural RelationshipNotable Differences
1-[2-(Benzhydryloxy)ethyl]-4-[2-(phthalimido)ethyl]piperazineAnalog with additional substitutionContains benzhydryloxy instead of benzyloxy group and phthalimidoethyl at N4 position
1-[4-(Benzyloxy)phenyl]piperazinePositional isomerBenzyloxy group attached to phenyl linker instead of ethyl chain
1-Phenyl-4-(2-(alpha-(o-tolyl)benzyloxy)ethyl)piperazineComplex derivativeAdditional phenyl and o-tolyl substituents

Biological Properties and Applications

Pharmacological Profile

While specific pharmacological data for 1-(2-Benzyloxy-ethyl)-piperazine is limited in available literature, its structural features suggest potential biological activities based on similar piperazine derivatives:

Research Applications

1-(2-Benzyloxy-ethyl)-piperazine serves various functions in chemical and pharmaceutical research:

  • As a building block in the synthesis of more complex molecules with potential biological activity

  • As an intermediate in the preparation of receptor ligands for neuropharmacological studies

  • In structure-activity relationship studies to understand the impact of specific structural modifications on biological activity

  • As a component in the development of novel drug delivery systems

Industrial Applications

The potential industrial applications of 1-(2-Benzyloxy-ethyl)-piperazine include:

  • Pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients

  • Component in the preparation of specialty chemicals

  • Research chemical for academic and industrial laboratories

Analytical Methods for Identification and Quantification

Spectroscopic Characterization

Various spectroscopic techniques can be employed for the identification and structural characterization of 1-(2-Benzyloxy-ethyl)-piperazine:

Analytical MethodKey Information Provided
¹H NMR SpectroscopyProton signals for aromatic rings (7.2-7.4 ppm), benzylic CH₂ (≈4.5 ppm), ethylene bridge (≈3.6 ppm), and piperazine ring (≈2.4-2.8 ppm)
¹³C NMR SpectroscopyCarbon signals for aromatic carbons (125-140 ppm), benzylic carbon (≈73 ppm), ethylene bridge (≈68, 58 ppm), and piperazine ring (≈53-56 ppm)
Mass SpectrometryMolecular ion at m/z 220, fragment ions corresponding to benzyl (m/z 91) and piperazine moieties
IR SpectroscopyCharacteristic bands for C-H stretching (aromatic and aliphatic), C-N stretching, and C-O stretching

Chromatographic Methods

For purification and quantitative analysis, the following chromatographic techniques are typically employed:

  • High-Performance Liquid Chromatography (HPLC): Using C18 or phenyl columns with appropriate mobile phases

  • Gas Chromatography (GC): After derivatization if necessary

  • Thin-Layer Chromatography (TLC): Using silica gel plates with appropriate solvent systems (e.g., dichloromethane/methanol mixtures)

Structure-Activity Relationships

Pharmacophore Elements

The structure of 1-(2-Benzyloxy-ethyl)-piperazine contains several key pharmacophore elements that contribute to its potential biological activities:

  • Piperazine ring: Provides a rigid scaffold with defined spatial arrangement of nitrogen atoms

  • Benzyloxy group: Introduces lipophilicity and potential for π-π interactions with aromatic residues in target proteins

  • Ethyl linker: Provides appropriate spacing between functional groups and conformational flexibility

Impact of Structural Modifications

Based on studies of related compounds, the following structural modifications would likely impact the biological activity of 1-(2-Benzyloxy-ethyl)-piperazine:

ModificationAnticipated Effect
Substitution on benzyl groupAltered receptor selectivity and binding affinity
Elongation or shortening of the ethyl linkerChanged spatial relationship between pharmacophores
Substitution on the second nitrogen of piperazineEnhanced selectivity for specific receptor subtypes
Introduction of stereogenic centersPotential for stereoselective biological activities

Future Research Directions

Synthetic Methodology Development

Future research may focus on developing more efficient and environmentally friendly synthetic routes to 1-(2-Benzyloxy-ethyl)-piperazine, such as:

  • Catalyst-mediated selective N-alkylation methods

  • Flow chemistry approaches for continuous production

  • Green chemistry protocols using alternative solvents and reagents

Biological Evaluation

Comprehensive biological evaluation of 1-(2-Benzyloxy-ethyl)-piperazine could include:

  • Receptor binding studies to determine affinity for various neurotransmitter receptors

  • Functional assays to assess agonist/antagonist properties

  • In vitro and in vivo pharmacological studies to determine potential therapeutic applications

  • Molecular modeling to understand binding modes with potential targets

Medicinal Chemistry Applications

The scaffold could be further explored in medicinal chemistry programs focused on:

  • Central nervous system disorders (anxiety, depression, psychosis)

  • Inflammatory conditions

  • Antimicrobial applications

  • Cancer research

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